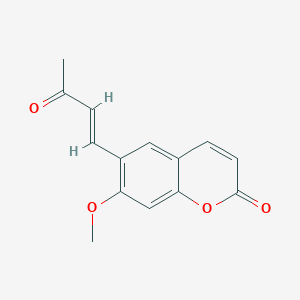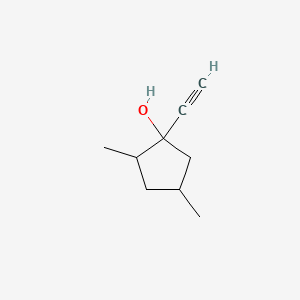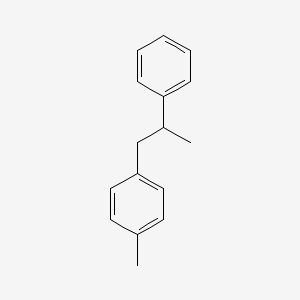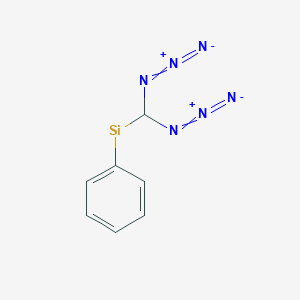
Suberenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dibenzosuberenone typically involves the functionalization of the seven-membered ring structure. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2,2’-dihydroxybenzophenone with cycloheptanone under acidic conditions can yield dibenzothis compound .
Industrial Production Methods: Industrial production of dibenzothis compound often involves multi-step synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization process. The specific details of industrial production are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: Dibenzosuberenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert dibenzothis compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzosuberenones with functional groups like halides, nitro groups, and sulfonic acids.
Applications De Recherche Scientifique
Dibenzosuberenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex polycyclic compounds and as a building block in organic synthesis.
Mécanisme D'action
Dibenzosuberenone can be compared with other tricyclic compounds such as:
Dibenzosuberane: Similar in structure but lacks the carbonyl group present in dibenzothis compound.
Dibenzosuberone: Another related compound with a slightly different arrangement of the tricyclic framework.
Uniqueness: Dibenzothis compound’s unique structure, which includes a cycloheptane ring fused with two phenyl rings and a carbonyl group, gives it distinct chemical properties and reactivity compared to its analogs .
Comparaison Avec Des Composés Similaires
- Dibenzosuberane
- Dibenzosuberone
- Resveratrol-based compounds
- Diptoindonesin D
- Vaticanol C
- Hopeaphenol
Propriétés
Numéro CAS |
35897-95-1 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
7-methoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one |
InChI |
InChI=1S/C14H12O4/c1-9(15)3-4-10-7-11-5-6-14(16)18-13(11)8-12(10)17-2/h3-8H,1-2H3/b4-3+ |
Clé InChI |
GSVYFPMXLIFUDJ-ONEGZZNKSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC |
SMILES canonique |
CC(=O)C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC |
melting_point |
225 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![dimethyl (2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioate](/img/structure/B13831230.png)


